

A Comparative Guide to the Properties of 3-Ethyl-2,6-dimethyloctane

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Compound of Interest

Compound Name: **3-Ethyl-2,6-dimethyloctane**

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This guide provides a comparative analysis of the physicochemical properties of **3-Ethyl-2,6-dimethyloctane**. Due to a scarcity of published experimental data for this specific isomer, this document presents its computed properties alongside experimentally determined values for a closely related isomer, 3-Ethyl-2,7-dimethyloctane. This comparison offers valuable insights for researchers working with branched alkanes. Furthermore, detailed, generalized experimental protocols for determining key physical and spectroscopic properties are provided to support laboratory work.

Data Presentation: Physicochemical Properties

The following table summarizes the available computed data for **3-Ethyl-2,6-dimethyloctane** and the experimental data for its isomer, 3-Ethyl-2,7-dimethyloctane. This juxtaposition allows for an informed estimation of the properties of **3-Ethyl-2,6-dimethyloctane**.

Property	3-Ethyl-2,6-dimethyloctane	3-Ethyl-2,7-dimethyloctane (Isomer for Comparison)
Molecular Formula	C ₁₂ H ₂₆ [1]	C ₁₂ H ₂₆ [2] [3]
Molecular Weight	170.33 g/mol [4]	170.33 g/mol [3]
CAS Number	62183-51-1 [1] [4]	62183-55-5 [2] [3]
Boiling Point	Not available	196 °C [3]
Density	Not available	0.7546 g/cm ³ [3]
Refractive Index	Not available	1.4229 [3]
Melting Point	Not available	-50.8 °C (estimate) [3]
XLogP3-AA	5.8 [4]	5.8

Experimental Protocols

Below are detailed methodologies for the determination of key physicochemical and spectroscopic properties of branched alkanes like **3-Ethyl-2,6-dimethyloctane**.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[\[5\]](#)

Apparatus:

- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner)

- Mineral oil

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Add a small amount of the liquid sample (a few drops) into the small test tube.
- Place the capillary tube, with its open end downwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, immersing the thermometer bulb and the sample in the oil bath.
- Gently heat the side arm of the Thiele tube.[\[6\]](#)
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
[\[5\]](#)

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Apparatus:

- Pycnometer (with a calibrated volume)
- Analytical balance

- Thermometer
- Water bath

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty pycnometer on an analytical balance and record the mass (m_1).
- Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
- Place the pycnometer in a water bath to bring the liquid to a constant, known temperature (e.g., 20°C).
- Carefully remove any excess liquid that may have expanded.
- Dry the outside of the pycnometer and weigh it again to get the mass of the pycnometer and the liquid (m_2).
- The mass of the liquid is $m = m_2 - m_1$.
- The density (ρ) is calculated using the formula: $\rho = m / V$, where V is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a useful physical constant for liquid identification.[\[7\]](#)

Apparatus:

- Abbe refractometer
- Light source (typically a sodium lamp, $\lambda = 589$ nm)
- Dropper
- Solvent for cleaning (e.g., acetone or ethanol)

- Soft tissue

Procedure:

- Turn on the light source and the refractometer's water bath to maintain a constant temperature (usually 20°C).
- Open the prism of the refractometer and clean the surfaces with a soft tissue and an appropriate solvent.
- Place a few drops of the liquid sample onto the lower prism.[\[8\]](#)
- Close the prism gently.
- Look through the eyepiece and adjust the coarse and fine control knobs until the field of view is divided into a light and a dark region.
- If a colored band is visible, adjust the compensator to get a sharp, colorless borderline.
- Align the borderline with the crosshairs in the eyepiece.
- Read the refractive index value from the scale.[\[8\]](#)

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

- ¹H NMR: For branched alkanes, proton signals typically appear in the upfield region (around 0.5-2.0 ppm). The chemical shift and splitting patterns provide information about the different types of protons (methyl, methylene, methine) and their connectivity.[\[9\]](#)
- ¹³C NMR: The chemical shifts of carbon atoms in alkanes are also found in the upfield region of the spectrum. The number of distinct signals indicates the number of non-equivalent carbon atoms, providing insight into the molecule's symmetry.[\[10\]](#)

General Procedure for Sample Preparation:

- Dissolve a small amount of the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's operating procedure.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

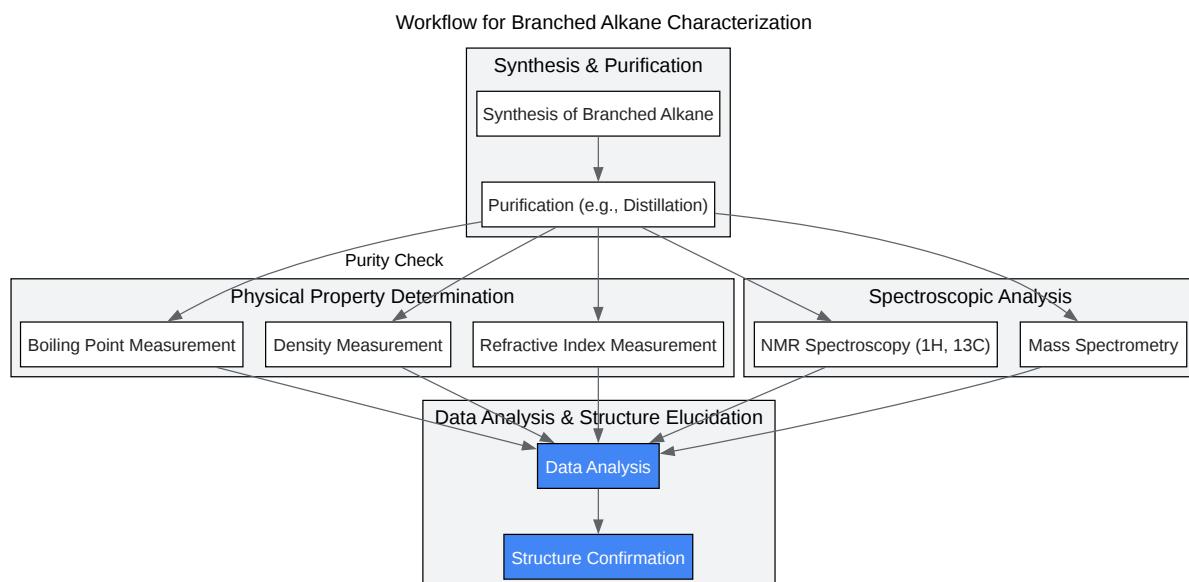
For branched alkanes, the molecular ion peak (M^+) is often weak or absent. Fragmentation tends to occur at the branching points, leading to the formation of more stable secondary or tertiary carbocations.^{[11][12][13][14]} This results in a characteristic fragmentation pattern that can be used to determine the structure of the alkane. The fragmentation of branched alkanes often results in the loss of the largest alkyl group at the branch point.^[12]

General Experimental Setup (Electron Ionization - EI):

- A small amount of the sample is introduced into the mass spectrometer.
- The sample is vaporized and then ionized by a beam of high-energy electrons.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector measures the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a branched alkane like **3-Ethyl-2,6-dimethyloctane**.



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Caption: Workflow for the synthesis, purification, and characterization of a branched alkane.

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